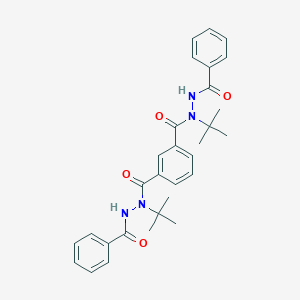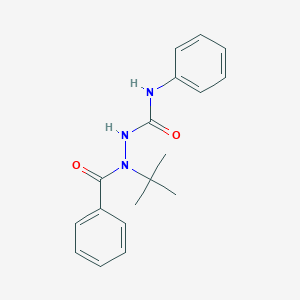![molecular formula C21H19ClN4O2S B295471 (6E)-6-{[1-(5-CHLORO-2-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B295471.png)
(6E)-6-{[1-(5-CHLORO-2-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(6E)-6-{[1-(5-CHLORO-2-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that features a combination of pyrrole, thiazolo, and pyrimidinone moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multi-step organic reactions. A typical synthetic route might include:
- Formation of the pyrrole ring through a Paal-Knorr synthesis.
- Introduction of the methoxy and chloro substituents via electrophilic aromatic substitution.
- Construction of the thiazolo[3,2-a]pyrimidinone core through cyclization reactions.
- Final condensation to form the methylene bridge.
Industrial Production Methods
Industrial production would require optimization of each step to maximize yield and purity. This might involve:
- Use of catalysts to accelerate reactions.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the pyrrole ring.
Reduction: Reduction of the imino group to an amine.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
- Oxidation products might include pyrrole N-oxides.
- Reduction products might include amines.
- Substitution products would depend on the specific reagents used.
Applications De Recherche Scientifique
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Potential mechanisms might include:
- Binding to enzymes or receptors.
- Inhibition of specific biochemical pathways.
- Interaction with nucleic acids or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Compounds with similar structures might include other pyrrole, thiazolo, or pyrimidinone derivatives.
- Examples include thiazolopyrimidines and pyrrolo[2,3-d]pyrimidines.
Uniqueness
- The unique combination of functional groups in this compound might confer specific biological activities not seen in other similar compounds.
- Its specific substitution pattern could result in unique interactions with biological targets.
Propriétés
Formule moléculaire |
C21H19ClN4O2S |
|---|---|
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
(6E)-6-[[1-(5-chloro-2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H19ClN4O2S/c1-11-7-14(13(3)25(11)17-9-15(22)5-6-18(17)28-4)8-16-19(23)26-12(2)10-29-21(26)24-20(16)27/h5-10,23H,1-4H3/b16-8+,23-19? |
Clé InChI |
RCSCLPIKQQUGLF-FQYHFWRWSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)/C=C/3\C(=N)N4C(=CSC4=NC3=O)C |
SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C=C3C(=N)N4C(=CSC4=NC3=O)C |
SMILES canonique |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C=C3C(=N)N4C(=CSC4=NC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)

![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino){3-nitrophenyl}methylphosphonate](/img/structure/B295397.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(4-chlorophenyl)methylphosphonate](/img/structure/B295401.png)
![1-[Tert-butyl-[(3,5-dimethylphenyl)-oxomethyl]amino]-3-(4-chlorophenyl)urea](/img/structure/B295402.png)

![benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate](/img/structure/B295404.png)



![7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B295410.png)
![1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-8-{[(OXOLAN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B295413.png)
